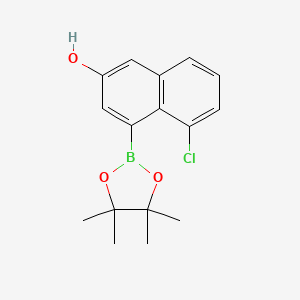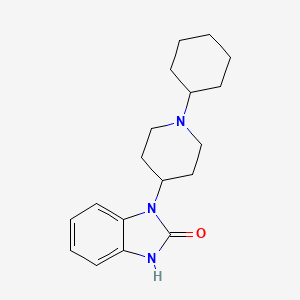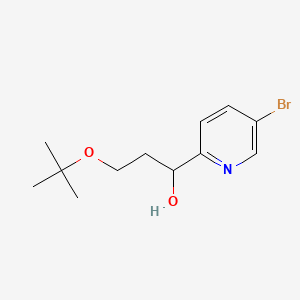![molecular formula C10H6F3N B13923289 3-[1-(Trifluoromethyl)vinyl]benzonitrile](/img/structure/B13923289.png)
3-[1-(Trifluoromethyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Trifluoromethyl)vinyl]benzonitrile is an organic compound with the molecular formula C10H6F3N It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Trifluoromethyl)vinyl]benzonitrile typically involves the reaction of 3-(trifluoromethyl)benzonitrile with appropriate reagents under controlled conditions. One common method includes the use of trifluoromethylation agents to introduce the trifluoromethyl group into the benzonitrile structure . The reaction conditions often require the presence of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(Trifluoromethyl)vinyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Aplicaciones Científicas De Investigación
3-[1-(Trifluoromethyl)vinyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-[1-(Trifluoromethyl)vinyl]benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The pathways involved may include binding to enzymes or receptors, leading to modulation of their functions .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)benzonitrile
- 4-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)aniline
Uniqueness
3-[1-(Trifluoromethyl)vinyl]benzonitrile is unique due to the presence of both a trifluoromethyl group and a vinyl group, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C10H6F3N |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoroprop-1-en-2-yl)benzonitrile |
InChI |
InChI=1S/C10H6F3N/c1-7(10(11,12)13)9-4-2-3-8(5-9)6-14/h2-5H,1H2 |
Clave InChI |
YOGURZZJHNQVAS-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC(=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


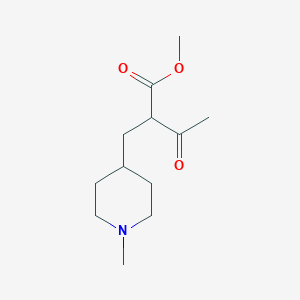
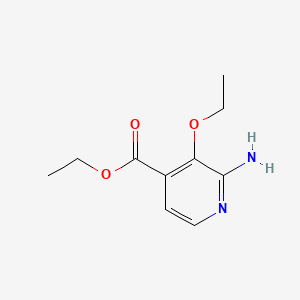
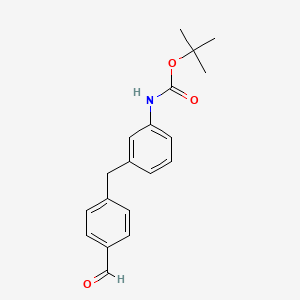
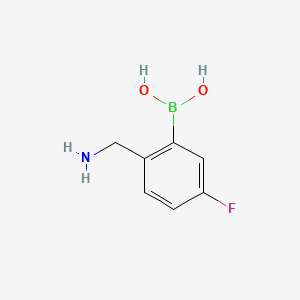
![2,7-Diazaspiro[3.5]nonan-1-one, 7-methyl-](/img/structure/B13923253.png)
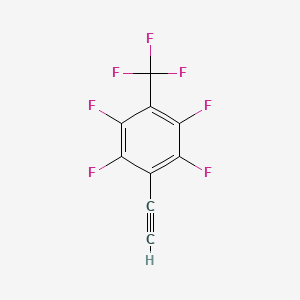
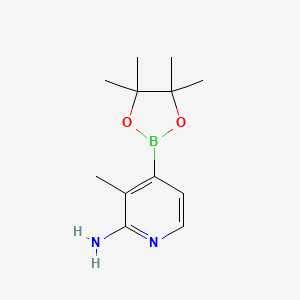
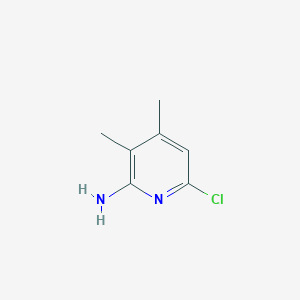
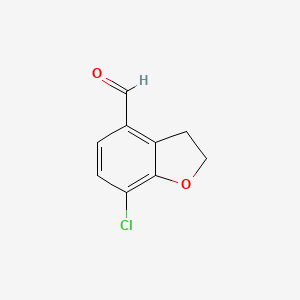
![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
